Enhanced Three-Dimensional Character vs. Aromatic Sulfonamide Fragments: Fsp³ Comparison
3-(Benzyloxy)cyclobutane-1-sulfonamide exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.45, which is significantly above the recommended threshold of Fsp³ ≥ 0.36 for 3D fragments and contrasts with the Fsp³ ≈ 0.0–0.2 typical of mono- or disubstituted benzene sulfonamide fragments such as 4-methylbenzenesulfonamide [1][2]. The cyclobutane library from which this compound derives achieves a mean Fsp³ of 0.65 across 33 members, substantially exceeding the commonly cited 3D threshold of Fsp³ ≥ 0.45 [1].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³), a validated metric for molecular three-dimensionality |
|---|---|
| Target Compound Data | Fsp³ = 0.45 (calculated from C₁₁H₁₅NO₃S; 5 sp³ carbons / 11 total carbons) |
| Comparator Or Baseline | 4-Methylbenzenesulfonamide (p-toluenesulfonamide): Fsp³ = 0.14 (1 sp³ carbon / 7 total carbons); 4-aminobenzenesulfonamide (sulfanilamide): Fsp³ = 0.0 |
| Quantified Difference | 3.2-fold higher Fsp³ vs. p-toluenesulfonamide; infinite fold relative to fully aromatic sulfanilamide |
| Conditions | Calculated Fsp³ values based on molecular formulas; 3D character threshold of Fsp³ ≥ 0.36 defined by Lovering et al. (2009) |
Why This Matters
Higher Fsp³ correlates with improved clinical success rates and reduced off-target promiscuity, making this fragment a more attractive starting point for lead generation than planar aromatic sulfonamides.
- [1] Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem 2022, 17 (9), e202200113. View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
